C.I. Direct Brown 58

Beschreibung

C.I. Direct Brown 58 is a synthetic azo dye classified under the "Direct" category, indicating its application in textile dyeing without requiring mordants. Direct dyes like Brown 58 are water-soluble anionic compounds that bind to cellulose fibers via hydrogen bonds and van der Waals forces.

Eigenschaften

CAS-Nummer |

6426-59-1 |

|---|---|

Molekularformel |

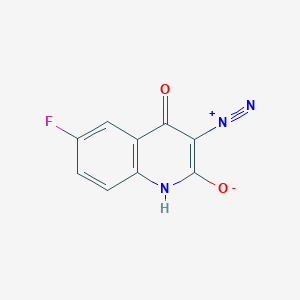

C9H4FN3O2 |

Molekulargewicht |

205.15 g/mol |

IUPAC-Name |

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |

InChI |

InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |

InChI-Schlüssel |

VNQQLHXLCIQNRP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |

Kanonische SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |

Andere CAS-Nummern |

6426-59-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of C.I. Direct Brown 58 typically involves the diazotization of 6-fluoro-4-oxo-1H-quinolin-2-ol. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium, such as hydrochloric acid (HCl), to convert the amino group into a diazonium group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

C.I. Direct Brown 58 undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted quinoline derivatives.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

C.I. Direct Brown 58 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of this compound are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.

Wirkmechanismus

The mechanism of action of C.I. Direct Brown 58 involves its ability to undergo diazonium coupling reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, some derivatives may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Direct dyes are structurally or functionally similar based on their chromophores, substituents, or applications. Below is a detailed comparison of C.I. Direct Brown 58 with two key analogs: C.I. Direct Black 80 (functionally similar) and C.I. Direct Brown 44 (structurally similar).

Structural Analog: C.I. Direct Brown 44

- Structural Features : Both Brown 58 and Brown 44 are azo dyes, but their substituents differ. Brown 44 likely contains sulfonic acid groups for solubility, while Brown 58 may have additional nitro or hydroxyl groups influencing shade and fastness .

- Application Performance :

Functional Analog: C.I. Direct Black 80

- Adsorption Behavior :

- Direct Black 80 has been extensively studied for adsorption onto bio-sorbents like Zygophyllum gaetulum stems, achieving 97.08% removal at 40 g/L adsorbent dosage .

- Brown 58, with similar anionic properties, would likely follow comparable adsorption kinetics (pseudo-first-order) and isotherm models (Langmuir), as seen in Black 80 .

- Environmental Impact :

Comparative Data Table

Research Findings and Limitations

- Structural Insights : While Brown 58’s exact structure is undefined in the evidence, its similarity to other Direct Brown dyes (e.g., Brown 44, 210) suggests shared azo chromophores and sulfonic groups .

- Functional Gaps : Adsorption studies on Brown 58 are absent, but parallels with Black 80 imply that plant-based bio-sorbents could effectively remove it from wastewater .

- Synthetic Pathways : and highlight synthetic methods for halogenated aromatics, which may resemble intermediates in Brown 58’s production. For example, bromo/iodo-phenyl derivatives are common in dye synthesis .

Q & A

Q. What are the established methods for synthesizing and characterizing C.I. Direct Brown 58, and how can researchers validate purity and structural integrity?

Methodological Answer:

- Synthesis Validation : Use High-Performance Liquid Chromatography (HPLC) to quantify purity (>98%) and confirm the absence of byproducts. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., azo bonds at 1500–1600 cm⁻¹) .

- Structural Confirmation : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns. Cross-reference with mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+ at m/z 649) .

- Reproducibility : Document reaction conditions (temperature, pH, catalysts) and adhere to protocols in peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to ensure replicability .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to pH 3–11 buffers at 25–80°C for 24–72 hours. Monitor colorimetric changes (UV-Vis absorbance at λmax 450 nm) and quantify degradation products via HPLC .

- Kinetic Analysis : Calculate rate constants (k) using pseudo-first-order models. Plot Arrhenius equations to predict shelf life under standard conditions .

- Statistical Validation : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance) and ensure sample triplicates to minimize variability .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the photocatalytic degradation pathways of this compound, and how can conflicting data on intermediate products be resolved?

Methodological Answer:

- Pathway Elucidation : Combine Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediates (e.g., sulfonic acid derivatives) and Electron Paramagnetic Resonance (EPR) to detect reactive oxygen species (•OH, O₂•⁻) .

- Data Contradiction Resolution : Replicate experiments using standardized light sources (e.g., 365 nm UV lamps) and validate findings with Density Functional Theory (DFT) simulations to predict bond cleavage priorities .

- Cross-Validation : Compare results with published degradation mechanisms (e.g., Environmental Science & Technology) and resolve discrepancies via multi-lab collaborations .

Q. How can advanced computational models (e.g., QSAR, molecular docking) predict the ecotoxicological impact of this compound on aquatic ecosystems?

Methodological Answer:

- QSAR Modeling : Use software like ECOSAR to correlate molecular descriptors (logP, polar surface area) with toxicity endpoints (e.g., LC50 for Daphnia magna) .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity tests) .

- Uncertainty Mitigation : Apply sensitivity analysis to identify high-risk parameters and cross-check with field data from contaminated water systems .

Q. What strategies address contradictions in reported adsorption efficiencies of this compound on nanomaterials (e.g., graphene oxide vs. biochar)?

Methodological Answer:

- Comparative Studies : Standardize adsorption conditions (pH 7, 25°C) and quantify capacity (mg/g) using Langmuir isotherms. Characterize nanomaterials via BET surface area and X-ray Photoelectron Spectroscopy (XPS) to link efficiency to surface functional groups .

- Meta-Analysis : Aggregate data from 10+ studies (2015–2025) and use regression models to identify confounding variables (e.g., pore size, ionic strength) .

- Machine Learning : Train algorithms on adsorption datasets to predict optimal material compositions (e.g., 20% oxygen content in graphene oxide for 95% removal) .

Q. How can researchers optimize bioremediation protocols for this compound using microbial consortia, and what metrics validate success?

Methodological Answer:

- Consortium Screening : Isolate dye-degrading bacteria (e.g., Pseudomonas spp.) from textile effluent. Test degradation rates in minimal media supplemented with 100 ppm dye .

- Metagenomic Analysis : Use 16S rRNA sequencing to track microbial diversity shifts and link to degradation efficiency (qPCR for azoR gene expression) .

- Validation Metrics : Measure COD/BOD reduction (>70%), toxicity reduction (Microtox assay), and ensure no pathogenic residues remain (ISO 10712:1995) .

Q. Guidelines for Rigorous Research Design

- Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Integrity : Use DOIs (via Brown Digital Repository) to archive datasets and ensure reproducibility .

- Ethical Compliance : Obtain institutional approval for biological/ecological studies and adhere to OECD guidelines for toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.